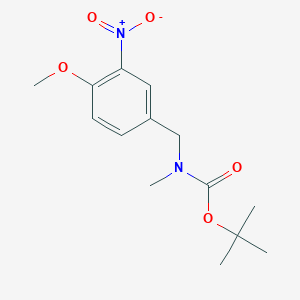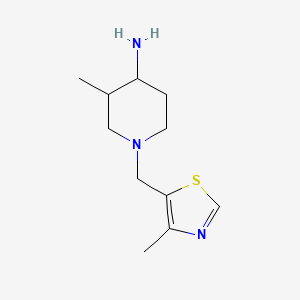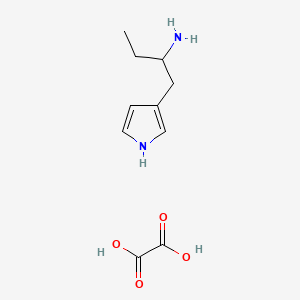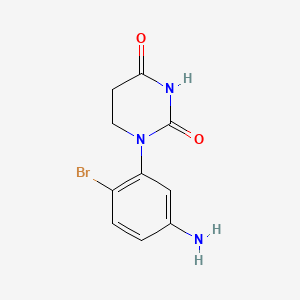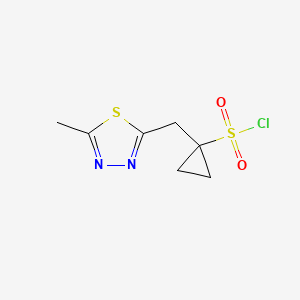
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a 1,3,4-thiadiazole ring substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: The 1,3,4-thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent such as phosphorus oxychloride.
Introduction of the methyl group: The methyl group can be introduced by alkylation of the thiadiazole ring using methyl iodide or a similar alkylating agent.
Formation of the cyclopropane ring: The cyclopropane ring can be synthesized by the reaction of an appropriate diazo compound with an alkene in the presence of a transition metal catalyst.
Formation of the sulfonyl chloride group: The sulfonyl chloride group can be introduced by the reaction of the corresponding sulfonic acid with thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also improve the overall efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The thiadiazole ring can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: The thiadiazole ring can also be reduced to form thiol or thioether derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Major Products
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate derivatives: Formed by the reaction with alcohols.
Sulfoxide and sulfone derivatives: Formed by oxidation of the thiadiazole ring.
Thiol and thioether derivatives: Formed by reduction of the thiadiazole ring.
Applications De Recherche Scientifique
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophilic sites in biological molecules. This interaction can lead to
Propriétés
Formule moléculaire |
C7H9ClN2O2S2 |
|---|---|
Poids moléculaire |
252.7 g/mol |
Nom IUPAC |
1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S2/c1-5-9-10-6(13-5)4-7(2-3-7)14(8,11)12/h2-4H2,1H3 |
Clé InChI |
HLIYDQDCMULUTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)CC2(CC2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
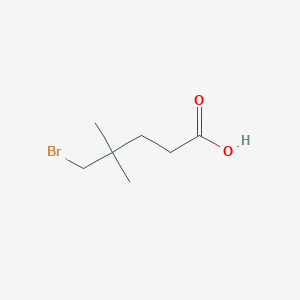
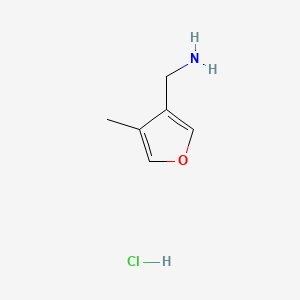

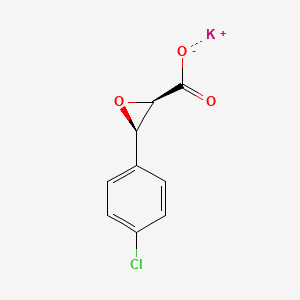
![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
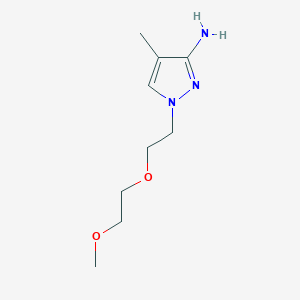
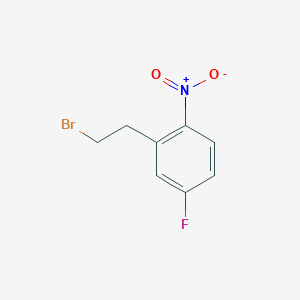
![5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester](/img/structure/B13480315.png)
